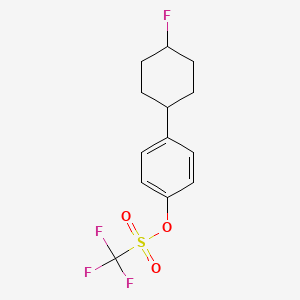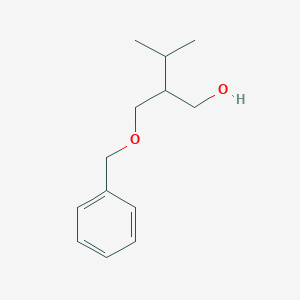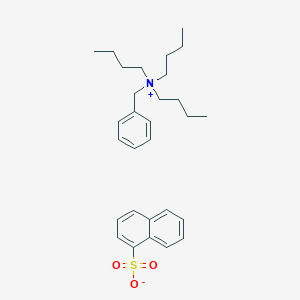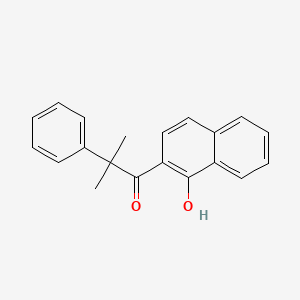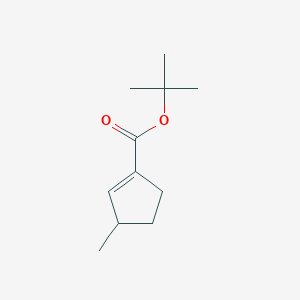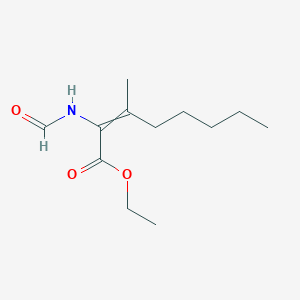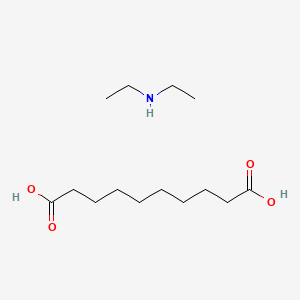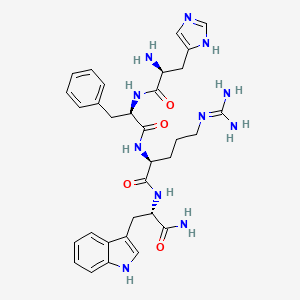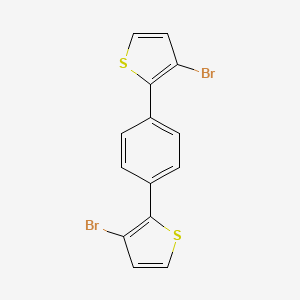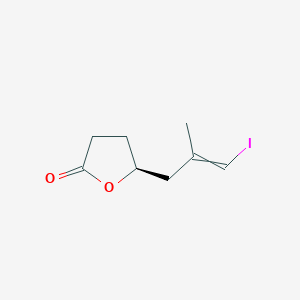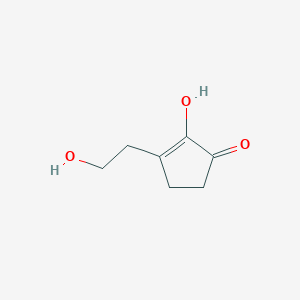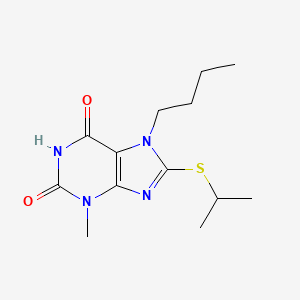
7-butyl-3-methyl-8-(propan-2-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-butyl-3-methyl-8-(propan-2-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, which are significant in various biological processes. This compound is characterized by its unique structure, which includes a butyl group, a methyl group, and a propan-2-ylsulfanyl group attached to the purine core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-butyl-3-methyl-8-(propan-2-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with a purine derivative, such as 6-chloropurine.
Alkylation: The butyl group is introduced through an alkylation reaction using butyl bromide in the presence of a strong base like sodium hydride.
Methylation: The methyl group is added via a methylation reaction using methyl iodide.
Thioether Formation: The propan-2-ylsulfanyl group is introduced through a nucleophilic substitution reaction using propan-2-ylthiol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch Reactors: For controlled reaction conditions.
Purification: Techniques such as recrystallization, chromatography, and distillation to ensure high purity.
Quality Control: Rigorous testing to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
7-butyl-3-methyl-8-(propan-2-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the purine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Introduction of various functional groups depending on the reagents used.
Aplicaciones Científicas De Investigación
7-butyl-3-methyl-8-(propan-2-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-butyl-3-methyl-8-(propan-2-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may:
Inhibit Enzymes: By binding to the active site and preventing substrate access.
Modulate Receptors: By interacting with receptor sites and altering signal transduction pathways.
Affect Cellular Processes: By influencing cellular metabolism and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant.
Theobromine: 3,7-dimethylxanthine, found in chocolate.
Theophylline: 1,3-dimethylxanthine, used in respiratory diseases.
Uniqueness
7-butyl-3-methyl-8-(propan-2-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its butyl and propan-2-ylsulfanyl groups differentiate it from other purine derivatives, potentially leading to unique interactions and applications.
Propiedades
Fórmula molecular |
C13H20N4O2S |
|---|---|
Peso molecular |
296.39 g/mol |
Nombre IUPAC |
7-butyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C13H20N4O2S/c1-5-6-7-17-9-10(14-13(17)20-8(2)3)16(4)12(19)15-11(9)18/h8H,5-7H2,1-4H3,(H,15,18,19) |
Clave InChI |
IHTZIPOLRZMQDD-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C2=C(N=C1SC(C)C)N(C(=O)NC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyridine, 2-[2-[3-(trifluoromethyl)phenyl]-4-oxazolyl]-](/img/structure/B14249227.png)
